1-(1H-ベンゾ[d]イミダゾール-2-イル)-3-メチル-4-オキソ-1,4-ジヒドロピリジン-2-カルボン酸
説明
1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, also known as 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, is a useful research compound. Its molecular formula is C14H11N3O3 and its molecular weight is 269.26. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成効率の向上
ラベプラゾール: は、胃酸関連疾患の治療に使用されるが、連続フローマイクロリアクター を用いることで、より効率的に合成できます。
即時放出経口錠
ラベプラゾールナトリウム即時放出(IR)経口錠の開発は、胃食道逆流症の治療における迅速な有効性と胃の安定性を実現するための大きな進歩です 。 これらの錠剤は、約12か月間安定するように設計されており、迅速に溶解して即座に治療効果をもたらします .
浮遊マイクロカプセル製剤
ラベプラゾールは、新規薬物送達システムである浮遊マイクロカプセルに製剤化されています。 このシステムは、胃内滞留時間を延長することを目的とし、胃酸分泌抑制効果を高めます .
独自のプロトンポンプ阻害剤特性
ラベプラゾールは、その独特の薬理学的特性により、プロトンポンプ阻害剤(PPI)の中で際立っています。 他のPPIと比較して、化学活性化速度が速く、作用開始が早く、活性化のための環境pHへの依存度が低いです 。これは、胃酸分泌の迅速な減少を必要とする状態に特に有効です。
血管修復と炎症の解消
研究では、ラベプラゾールが血管修復と炎症の解消に役割を果たす可能性があることが示されています。 ラベプラゾールは、肺血管透過性や好中球の捕捉に影響を与えないことから、胃酸管理を超えた治療用途の可能性が示唆されています .
医薬品開発における品質による設計
品質による設計(QbD)アプローチは、ラベプラゾール製剤の開発に適用されており、高品質な医薬品製品を保証しています。 このアプローチは、最終製品が所望の品質基準を満たすことを保証するために、製剤と製造プロセスを理解することに重点を置いています .
作用機序
Target of Action
The primary target of Rabeprazole RCA Free Acid is the H+/K+ ATPase enzyme , also known as the gastric proton pump . This enzyme is located in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .
Mode of Action
Rabeprazole RCA Free Acid is a proton pump inhibitor (PPI) . It works by covalently binding to the H+/K+ ATPase enzyme, thereby inhibiting its function . This inhibition suppresses the secretion of gastric acid, both basal and stimulated, in a dose-dependent manner . The compound is a prodrug, which means it is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form .
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme by Rabeprazole RCA Free Acid disrupts the normal biochemical pathway of gastric acid production. This leads to a decrease in gastric acidity and an increase in gastric pH
Pharmacokinetics
Rabeprazole RCA Free Acid is metabolized primarily through a non-enzymatic pathway, making it less susceptible to the influence of genetic polymorphisms for CYP2C19 . This results in minor influences on its pharmacokinetics and pharmacodynamics
Result of Action
The inhibition of gastric acid secretion by Rabeprazole RCA Free Acid leads to a reduction in gastric acidity. This can provide symptomatic relief for conditions where gastric acid directly worsens symptoms, such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers .
Action Environment
Rabeprazole RCA Free Acid is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The compound’s action, efficacy, and stability can
生化学分析
Biochemical Properties
Rabeprazole RCA Free Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary metabolic pathway of Rabeprazole RCA Free Acid involves non-enzymatic conversion to rabeprazole-thioether . A minor metabolic pathway is via the cytochrome P450 liver isoenzymes CYP2C19 and CYP3A4 . These interactions significantly influence the biochemical properties of this compound.
Cellular Effects
Rabeprazole RCA Free Acid has a profound effect on various types of cells and cellular processes. It is used to treat symptoms of gastroesophageal reflux disease (GERD), helping gastrointestinal ulcers heal, eradicating Helicobacter pylori, and treating hypersecretory conditions such as Zollinger-Ellison Syndrome . It influences cell function by inhibiting the final transport of hydrogen ions into the gastric lumen, thereby suppressing gastric acid secretion .
Molecular Mechanism
The mechanism of action of Rabeprazole RCA Free Acid involves specific inhibition of the H+, K+ ATPase, which is found at the secretory surface of parietal cells . By doing so, it inhibits the final transport of hydrogen ions into the gastric lumen . This inhibition is selective and irreversible, leading to a decrease in gastric acid production .
Temporal Effects in Laboratory Settings
In laboratory settings, the metabolic stability of Rabeprazole RCA Free Acid decreases as a function of incubation time . This results in the formation of thioether rabeprazole via nonenzymatic degradation and enzymatic metabolism . The compound exhibits first-order kinetics in microsome-free solution but shows non-linear kinetics in the microsome-present reaction system .
Dosage Effects in Animal Models
The effects of Rabeprazole RCA Free Acid vary with different dosages in animal models . Proton Pump Inhibitors (PPIs) like Rabeprazole RCA Free Acid are very effective drugs, used for gastric acid inhibition and therapy of important erosive and non-erosive gastrointestinal disorders in animals as well as humans .
Metabolic Pathways
Rabeprazole RCA Free Acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The primary metabolic pathway of Rabeprazole RCA Free Acid is non-enzymatic conversion to rabeprazole-thioether .
Transport and Distribution
Rabeprazole RCA Free Acid is transported and distributed within cells and tissues. It inhibits the H+, K+ ATPase of the coating gastric cells and dose-dependent oppresses basal and stimulated gastric acid secretion . This inhibition leads to a decrease in gastric acid production, affecting the transport and distribution of this compound within cells and tissues .
Subcellular Localization
The subcellular localization of Rabeprazole RCA Free Acid is primarily in the parietal cells of the stomach . It is protonated, accumulates, and is transformed to an active sulfenamide in the acid environment of the parietal cells . This localization aligns with its role as a vital enzyme in the process of photosynthesis .
生物活性
1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, known by its CAS number 1163685-30-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H11N3O3
- Molecular Weight : 269.26 g/mol
- Physical State : Solid (light yellow)
- Solubility : Slightly soluble in water
- Boiling Point : Predicted at 506.9 ± 60.0 °C
Property | Value |
---|---|
Molecular Formula | C14H11N3O3 |
Molecular Weight | 269.26 g/mol |
Boiling Point | 506.9 ± 60.0 °C |
Density | 1.506 ± 0.06 g/cm³ |
Solubility | Slightly in water |
pKa | -1.41 ± 0.20 |
Anticancer Properties
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant anticancer properties. A study highlighted the synthesis of various benzimidazole derivatives that showed strong binding affinity with DNA, leading to inhibition of human topoisomerase I (Hu Topo I), a key enzyme in DNA replication and repair. This inhibition was associated with cell cycle arrest in the G2/M phase, indicating potential for use as anticancer agents .
Case Study : In a screening against a panel of 60 human cancer cell lines conducted by the National Cancer Institute (NCI), specific derivatives demonstrated low GI50 values, indicating potent anticancer activity. For instance, one derivative inhibited Hu Topo I at an IC50 concentration comparable to that of camptothecin, a well-known chemotherapeutic agent .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that benzimidazole derivatives possess activity against a range of bacterial strains, including multidrug-resistant strains. The mechanisms often involve interference with bacterial DNA processes and cellular functions.
Table of Antimicrobial Activity :
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo... | Staphylococcus aureus | 2 - 16 |
Pseudomonas aeruginosa | 4 - 16 | |
Enterococcus faecalis | ≤16 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound binds to DNA, disrupting normal replication processes.
- Enzyme Inhibition : It inhibits topoisomerases, which are essential for DNA unwinding during replication.
- Cell Cycle Disruption : By causing cell cycle arrest at critical checkpoints (G2/M), it prevents cancer cells from proliferating.
特性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-11(18)6-7-17(12(8)13(19)20)14-15-9-4-2-3-5-10(9)16-14/h2-7H,1H3,(H,15,16)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHQVBYUZFZICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)C2=NC3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735425 | |
Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163685-30-0 | |
Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163685300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-BENZIMIDAZOL-2-YL)-3-METHYL-4-OXO-1,4-DIHYDROPYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5O9ZS633T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How was 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid identified as a degradation product of Rabeprazole?
A1: The research paper describes how Rabeprazole tablets were subjected to stress conditions (40°C/75% relative humidity for 6 months) []. During this stability study, three unknown impurities were detected using HPLC. The impurity with a relative retention time (RRT) of 0.17 was successfully isolated using preparative HPLC. This isolated compound was then characterized using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), leading to its identification as 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid [].
Q2: What analytical techniques were employed to characterize the degradation product?
A2: The researchers utilized a multifaceted approach to characterize the degradation product. Firstly, they employed High-Performance Liquid Chromatography (HPLC) to separate the compound from other components in the stressed Rabeprazole tablets []. Following isolation, the structure of 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid was elucidated using NMR and MS techniques []. These methods provided crucial information about the compound's molecular structure and weight, confirming its identity as a degradation product of Rabeprazole.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。